molecular formula C10H10N2O2S B5445085 1-[1-HYDROXY-4-METHYL-2-(THIOPHEN-2-YL)-1H-IMIDAZOL-5-YL]ETHAN-1-ONE

1-[1-HYDROXY-4-METHYL-2-(THIOPHEN-2-YL)-1H-IMIDAZOL-5-YL]ETHAN-1-ONE

Cat. No.: B5445085
M. Wt: 222.27 g/mol
InChI Key: LXQVWPZNHXESHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-HYDROXY-4-METHYL-2-(THIOPHEN-2-YL)-1H-IMIDAZOL-5-YL]ETHAN-1-ONE is a complex organic compound featuring a thiophene ring and an imidazole ring. These heterocyclic structures are known for their significant biological and chemical properties. The compound’s unique structure makes it a subject of interest in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-HYDROXY-4-METHYL-2-(THIOPHEN-2-YL)-1H-IMIDAZOL-5-YL]ETHAN-1-ONE typically involves the condensation of thiophene derivatives with imidazole precursors. Common synthetic methods include:

Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions such as temperature, pressure, and catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms are commonly used to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-[1-HYDROXY-4-METHYL-2-(THIOPHEN-2-YL)-1H-IMIDAZOL-5-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and imidazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents and nucleophiles like amines and thiols are often employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene and imidazole derivatives.

Scientific Research Applications

1-[1-HYDROXY-4-METHYL-2-(THIOPHEN-2-YL)-1H-IMIDAZOL-5-YL]ETHAN-1-ONE has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Signal Transduction: The compound may interfere with cellular signaling pathways, affecting processes like cell proliferation and apoptosis.

    Receptor Binding: It can bind to specific receptors, modulating their activity and downstream effects.

Comparison with Similar Compounds

1-[1-HYDROXY-4-METHYL-2-(THIOPHEN-2-YL)-1H-IMIDAZOL-5-YL]ETHAN-1-ONE is unique due to its combined thiophene and imidazole rings. Similar compounds include:

These compounds share some chemical properties but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-(3-hydroxy-5-methyl-2-thiophen-2-ylimidazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-6-9(7(2)13)12(14)10(11-6)8-4-3-5-15-8/h3-5,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQVWPZNHXESHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)C2=CC=CS2)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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